Copper(II) fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33010-91-2 |
|---|---|
Molecular Formula |
C4H2CuO4 |
Molecular Weight |
177.60 g/mol |
IUPAC Name |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Strategies for Copper Ii Fumarate and Its Derivatives
Direct Precipitation and Solvothermal Synthesis Approaches
The synthesis of Copper(II) fumarate (B1241708) can be achieved through direct precipitation, a method that relies on the low solubility of the salt in a given solvent. A common approach involves the reaction of an aqueous solution of a copper(II) salt, such as copper(II) chloride dihydrate, with a solution of a fumarate salt, like disodium (B8443419) fumarate. acs.org This reaction leads to the formation of a solid precipitate of Copper(II) fumarate, which can then be isolated by filtration. For instance, a sky-blue solid of this compound is formed when an aqueous solution of disodium fumarate is added to a copper(II) chloride dihydrate solution. acs.org Another example involves the reaction between aliskiren (B1664508) hemifumarate and copper(II) nitrate (B79036) in an ethanol (B145695) solution, which results in the precipitation of a light blue solid identified as copper fumarate. scielo.org.mx The synthesis of copper-based nanoparticles, such as copper(II) hydroxide (B78521) and copper(II) oxide, also frequently employs chemical co-precipitation methods, highlighting the versatility of this technique in producing copper compounds from precursors like copper sulfate. nanobe.orgscielo.br
Solvothermal synthesis is another powerful technique used for producing crystalline materials. This method involves a chemical reaction in a closed vessel (an autoclave) where the solvent is heated above its boiling point, leading to increased pressure. These conditions can facilitate the formation of unique crystalline phases that are not accessible at ambient pressure. While specific literature detailing the direct solvothermal synthesis of simple this compound is less common, the method is widely applied to create more complex structures like metal-organic frameworks (MOFs) that incorporate Copper(II) and fumarate linkers. mdpi.comaaqr.org The technique allows for precise control over the size and morphology of the resulting crystals. bhu.ac.in For example, solvothermal reactions of copper(II) nitrate with various ligands are used to synthesize coordination polymers, demonstrating the method's applicability in generating complex copper-based materials. researchgate.net
Synthesis of Binuclear and Polynuclear Fumarato Copper(II) Complexes
The fumarate anion, with its two carboxylate groups, is an excellent bridging ligand capable of linking multiple metal centers to form binuclear or polynuclear complexes. The specific structure of these complexes can be further modified by introducing additional ancillary ligands.
Utilizing Bipyridine and Phenanthroline Ligands
The introduction of N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) leads to the formation of stable and structurally interesting binuclear and polynuclear this compound complexes. mdpi.com
A binuclear fumarate complex with 1,10-phenanthroline, [C₁₄H₁₁ClN₂O₃Cu]₂, can be synthesized by first preparing a this compound precipitate from copper(II) chloride and sodium fumarate (formed in situ from fumaric acid and NaOH). tandfonline.com An ethanol solution of 1,10-phenanthroline is then added, and the mixture is refluxed for approximately two hours until the precipitate dissolves, yielding a blue-green solution. Slow evaporation of this solution produces blue-green single crystals of the binuclear complex, where a fumarate dianion bridges two copper atoms. tandfonline.com
Similarly, a binuclear complex with 2,2'-bipyridine, [Cu₂(C₄H₂O₄)₂(bipy)₂(H₂O)₃]·3H₂O, has been prepared. tandfonline.com In this structure, the two copper(II) atoms exhibit square pyramidal coordination. The fumarate ligands display two different coordination modes: one bridges the two copper ions, while the other coordinates terminally to only one copper atom. tandfonline.com The synthesis of another bipyridine-containing complex, [Cu₂(fum)(bipy)₄][fum]·12H₂O, involves the reaction of Cu(fum) with a methanol (B129727) solution of 2,2'-bipyridine. researchgate.net The resulting crystal structure shows two copper(II) atoms bridged by a fumarate group, with each copper atom also coordinated to two 2,2'-bipyridine molecules. researchgate.net
| Ancillary Ligand | Copper Source | Fumarate Source | Resulting Complex Formula | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline | CuCl₂·2H₂O | Fumaric Acid + NaOH | [C₂₈H₂₂Cl₂N₄O₆Cu₂] | tandfonline.com |
| 2,2'-Bipyridine | CuCl₂·2H₂O | Fumaric Acid | [Cu₂(C₄H₂O₄)₂(bipy)₂(H₂O)₃]·3H₂O | tandfonline.com |
| 2,2'-Bipyridine | Cu(fum) | - | [Cu₂(fum)(bipy)₄][fum]·12H₂O | researchgate.net |
Incorporation of Other Ancillary Ligands (e.g., Monoethanolamine)
The inclusion of other ligands, such as monoethanolamine (MEA), can significantly alter the properties of this compound complexes, particularly their solubility. New water-soluble copper(II) complexes with dicarboxylic acids have been created through a heterogeneous reaction of copper hydroxy carbonate with fumaric acid in water at 50°C. rjeid.comrjeid.com The addition of MEA to the system ensures high solubility of the resulting copper fumarate complex. rjeid.comrjeid.com X-ray diffraction studies of the resulting compound, [Cu(Fum) · 2MEA] · H₂O, revealed a polymeric structure composed of zigzag chains. rjeid.comrjeid.com This approach demonstrates how ancillary ligands can be used not only to build complex structures but also to tune fundamental physical properties like solubility.
Room-Temperature Synthesis of Pillared-Layer Metal-Organic Frameworks (MOFs)
A significant advancement in the synthesis of this compound-based materials is the development of room-temperature methods for producing pillared-layer metal-organic frameworks (MOFs). research-nexus.netrsc.org A specific example is the synthesis of {[Cu₂(Fu)₂(BPY)]·H₂O}n, where fumarate (Fu) acts as the linker and 4,4'-bipyridine (B149096) (BPY) acts as the pillar. research-nexus.netrsc.org
This sustainable approach utilizes a mixture of water and methanol as the reaction solvent, avoiding the use of harsher solvents like dimethylformamide (DMF) that are often required for high-temperature syntheses. research-nexus.netrsc.orgresearchgate.net A key innovation in this method is the use of the sodium salt of fumarate (Na₂Fu) instead of fumaric acid. research-nexus.netrsc.orgresearchgate.net This allows the reaction to be readily carried out in aqueous media. The synthesis involves combining an aqueous solution of sodium fumarate with a methanolic solution of 4,4'-bipyridine, followed by the addition of an aqueous solution of Copper(II) nitrate trihydrate, which results in the formation of a cyan-colored suspension of the MOF. rsc.org Characterization using powder X-ray diffraction (PXRD) confirms that the MOF synthesized at room temperature has a structure consistent with that of a related MOF prepared at higher temperatures. research-nexus.netresearchgate.net This method represents a more accessible and environmentally friendly route to complex, porous materials. rsc.org
| Reactant | Chemical Formula | Amount (mmol) | Solvent |
|---|---|---|---|
| Sodium Hydroxide | NaOH | 8 | 15 mL Deionized Water |
| Fumaric Acid | C₄H₄O₄ | 4 | (added to NaOH solution) |
| 4,4'-Bipyridyl Hydrate | C₁₀H₈N₂·xH₂O | 2 | 40 mL Methanol |
| Copper(II) Nitrate Trihydrate | Cu(NO₃)₂·3H₂O | 4 | 5 mL Water |
Slow Evaporation Method for Coordination Compound Synthesis
The slow evaporation method is a classic and effective technique for growing high-quality single crystals of coordination compounds, which are essential for definitive structural analysis by X-ray diffraction. This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly over a period of days or weeks. As the concentration of the solute gradually increases, it reaches saturation and then supersaturation, promoting the formation of well-ordered crystals.
This technique has been successfully used to synthesize this compound (CuFum). researchgate.netresearchgate.netkab.ac.ug In one study, this compound was synthesized from copper(II) and fumaric acid as the ligand using the slow evaporation method to obtain coordination compounds for adsorption studies. researchgate.netresearchgate.net The synthesis of the binuclear phenanthroline complex [C₁₄H₁₁ClN₂O₃Cu]₂ also relies on slow evaporation as the final step to obtain single crystals from the filtered reaction mixture. tandfonline.com Similarly, fractional crystallization of a dark-blue solution via slow evaporation in air was used to yield crystals of various copper-pyrazole-carboxylate complexes. acs.org This method is particularly valuable when the goal is to obtain a product with high crystallinity for detailed structural and property analysis.
Magnetic Properties
Antiferromagnetic and Ferromagnetic Coupling
In many Copper(II) fumarate complexes, strong antiferromagnetic exchange interactions are observed between the copper(II) centers. researchgate.net This results in a decrease in the magnetic susceptibility as the temperature is lowered. The strength of this interaction is influenced by the geometry of the Cu-fumarate-Cu bridge. researchgate.net However, some this compound systems exhibit dominant ferromagnetic interactions. capes.gov.bracs.org For instance, the one-dimensional polymer [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n shows ferromagnetic behavior, which is attributed to the specific bridging mode of the fumarate ligand. capes.gov.bracs.org The magnetic properties of Copper(II) maleate (B1232345) monohydrate, an isomer of this compound, also reveal a transition to a ferromagnetic state at low temperatures. dtic.mil
The table below presents the magnetic properties of selected Copper(II) coordination compounds.
| Compound | Magnetic Behavior | Exchange Coupling Constant (J) | Weiss Constant (θ) | Reference |
| [Cu₂(fum)(bipy)₄][fum]·12H₂O | Antiferromagnetic | -310 cm⁻¹ (2J) | - | researchgate.net |
| [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n | Ferromagnetic | J_F = +12 cm⁻¹, J_AF = -3.8 cm⁻¹ | - | capes.gov.br |
| Copper(II) maleate monohydrate | Ferromagnetic | - | +8.0 K | dtic.mil |
| This compound dihydrate | Ferromagnetic | J = +1.15 cm⁻¹ | +3.2 K | dtic.mil |
Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) Findings
TGA studies on various Copper(II) complexes, including those with dicarboxylate ligands, reveal multi-step decomposition patterns. mdpi.comredalyc.org Typically, the initial mass loss corresponds to the removal of solvent molecules, such as water or methanol (B129727), that are either coordinated to the metal center or present as guest molecules in the crystal lattice. mdpi.comredalyc.org Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligands and the ultimate formation of a metal oxide residue. tsu.rucore.ac.uk For example, the thermal decomposition of a Copper(II) complex with a Schiff base ligand derived from biphenyldicarboxylic acid begins with the loss of solvent molecules, followed by the decomposition of the ligand at higher temperatures. mdpi.com
Theoretical and Computational Investigations on Copper Ii Fumarate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of copper(II) complexes, DFT calculations are instrumental in optimizing molecular geometries, simulating vibrational spectra, and understanding the nature of metal-ligand and intermolecular interactions. nih.govumbc.edu
For systems analogous to copper(II) fumarate (B1241708), such as dinuclear copper(II) carboxylates, DFT has been successfully employed to determine the ground electronic state and to rationalize the magnetic properties. nih.gov For example, in a study on a dinuclear copper(II)-methacrylic acid complex, geometry optimization was performed using the B3LYP hybrid functional with basis sets like 6-31G(d) and LANL2DZ, starting from the experimental X-ray geometry. nih.gov Such calculations can elucidate the distribution of electron density and the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and kinetic stability of the molecule. acs.org
The general approach involves using a suitable functional and basis set to solve the Kohn-Sham equations for the system, yielding the electron density and, from it, various electronic properties. For transition metal complexes like copper(II) fumarate, it is often necessary to use methods that can account for strong electron correlation effects, such as DFT+U, to accurately describe properties like the electronic band gap and magnetic ordering. researchgate.netarxiv.org
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis of Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.org This analysis allows for the characterization of all types of chemical interactions, from strong covalent bonds to weak non-covalent interactions, by locating bond critical points (BCPs) in the electron density between interacting atoms. researchgate.net
In the study of copper(II) complexes, QTAIM analysis is particularly valuable for quantifying the nature of metal-ligand bonds and intermolecular interactions. acs.orgmdpi.com The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insight into the strength and nature of the interaction. For instance, a positive Laplacian indicates a closed-shell interaction (ionic, hydrogen bonds, van der Waals), while a negative Laplacian signifies a shared-shell (covalent) interaction.
Although no specific QTAIM data tables for this compound were found in the surveyed literature, studies on similar dimeric copper(II) complexes demonstrate the utility of this approach. For example, in a bis-citrullinato copper(II) complex, QTAIM analysis was used to characterize the N-H···O hydrogen bonds, with electron density values at the BCPs ranging from 0.0172 to 0.0246 a.u. mdpi.com In another study on a dinuclear copper(II) complex, QTAIM was employed to analyze the chemical connectivity and provided a description of both intramolecular and intermolecular interactions. acs.orgmdpi.com This type of analysis could definitively characterize the Cu-O bonds within the this compound structure as well as any hydrogen bonds or other non-covalent interactions present in the crystal lattice.
Non-Covalent Interaction (NCI) Plot Index Analysis
The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals weak, non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient (RDG). The resulting 3D plots show surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.
NCI plot analysis is often used in conjunction with QTAIM to provide a more complete picture of the non-covalent interactions that stabilize molecular and crystal structures. rsc.org For various copper(II) coordination compounds, NCI plot analysis has been used to identify and characterize interactions such as π-π stacking, C-H···π interactions, and hydrogen bonds. rsc.orgresearchgate.net
In a study of a hetero-pentanuclear copper(II)/sodium complex, NCI plot index analysis was used to characterize strong C-H···π interactions and π-stacking interactions involving aromatic and chelate rings. rsc.org Similarly, for a copper(II) complex with nitroterephthalic acid, Hirshfeld surface analysis, a related technique, was used to explore intermolecular contacts. acs.org While a specific NCI plot analysis for this compound is not available in the literature reviewed, this method would be highly suitable for visualizing the weak interactions involving the fumarate backbone, such as potential C-H···O interactions, which could play a crucial role in the supramolecular assembly of the compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are rich or poor in electrons. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
MEP analysis has been widely applied to study the reactivity of metal complexes. mdpi.comresearchgate.netresearchgate.net For instance, in a study of a cobalt(II) fumarate coordination polymer, the MEP map was used to identify the negative potential sites around the oxygen atoms and the positive potential sites on the hydrogen atoms, providing insight into possible intermolecular interactions. researchgate.net In another example involving a bis-citrullinato copper(II) complex, the MEP surface was calculated to visualize the charge distribution across the molecule. mdpi.com
For this compound, an MEP analysis would highlight the electrophilic and nucleophilic sites. The oxygen atoms of the carboxylate groups would be expected to show a negative electrostatic potential, making them likely sites for coordination to the copper(II) ion and for forming hydrogen bonds. The hydrogen atoms on the fumarate backbone would exhibit a positive potential. This information is crucial for predicting and understanding the coordination chemistry and intermolecular interactions of the compound.
Simulation of Electronic Band Gap and Magnetic Properties
The electronic band gap is a fundamental property of materials, determining their electrical conductivity and optical properties. For transition metal compounds, standard DFT calculations often underestimate the band gap. More advanced methods, such as DFT+U or hybrid functionals, are typically required to obtain results in better agreement with experimental data. researchgate.netarxiv.org While there are numerous studies on the band gap of copper oxides (CuO), predicting band gaps in the range of 1.25-1.67 eV depending on the computational method, specific simulations for this compound are not prominent in the literature. researchgate.netarxiv.orgresearchgate.net A study on dimethyl fumarate adsorbed on a g-C3N4 surface did report HOMO-LUMO gap calculations using DFT, but this is not representative of the solid-state this compound compound. chemrevlett.com
The magnetic properties of this compound systems have been a subject of both experimental and theoretical investigation. Copper(II) ions have a d⁹ electron configuration with one unpaired electron, making their complexes paramagnetic. When multiple copper centers are present in a molecule or crystal, magnetic exchange interactions can occur between them, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (anti-alignment of spins) coupling.
Theoretical calculations, particularly DFT, are employed to calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of this interaction. A positive J value indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling.
In a study on a copper(II) complex with a hyperbranched polymer functionalized with fumaric acid residues, DFT calculations were performed on a model trinuclear copper(II) cluster. nih.gov The calculations, using a broken-symmetry approach, predicted the possibility of ferromagnetic exchange through the carboxylate bridges, which was consistent with experimental observations. nih.gov The calculated exchange parameters for two different configurations are presented in the table below.
Table 1: DFT Calculated Isotropic Exchange Interaction Parameters (J) for a Model Trinuclear this compound Cluster
| Configuration | J₁₂ (cm⁻¹) | J₂₃ (cm⁻¹) | J₁₃ (cm⁻¹) |
|---|---|---|---|
| I | +11.7 | +11.7 | +0.6 |
| II | +10.9 | +10.9 | +0.4 |
Data sourced from a study on a copper(II) complex with a Boltorn H30 polymer functionalized with fumaric acid residues. researchgate.net
Experimental studies on this compound dihydrate have also been interpreted using theoretical models. The magnetic susceptibility data measured between 80-300 K were fitted to the Curie-Weiss law, yielding a Weiss constant (θ) of +3.2 K, indicative of weak ferromagnetic interactions. dtic.mil Further fitting of the data to a two-dimensional Heisenberg model for a quadratic lattice gave an exchange parameter (J) of +1.05 cm⁻¹ or +1.15 cm⁻¹, depending on the specifics of the model used. dtic.mil
Another study on a fumarate-bridged 1-D polymer of Cu(II), [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n, revealed dominant ferromagnetic interactions with an exchange coupling parameter (J_F) of +12 cm⁻¹ and a weaker antiferromagnetic component (J_AF) of -3.8 cm⁻¹, based on an alternating ferro- and antiferromagnetic chain model. capes.gov.br
Table 2: Experimentally Derived Magnetic Parameters for this compound Systems
| Compound | Model | J (cm⁻¹) | g-factor | Weiss Constant (θ) (K) |
|---|---|---|---|---|
| This compound dihydrate | 2D Heisenberg model | +1.05 to +1.15 | 2.09 | +3.2 |
| [Cu(μ-C₄H₂O₄)(NH₃)₂]n(H₂O)n | Alternating ferro/antiferro chain | J_F = +12, J_AF = -3.8 | - | - |
| [Cu₂(fum)(bipy)₄][fum]·12H₂O | Dimer model (above 130 K) | Weak ferromagnetic | - | - |
Data compiled from multiple sources. researchgate.netdtic.milcapes.gov.br
These theoretical and experimental findings consistently point towards the presence of weak ferromagnetic interactions in this compound-based materials, mediated by the fumarate bridge.
Gas Adsorption and Separation Technologies
The porous nature of this compound-based materials, especially MOFs, positions them as highly effective adsorbents for various gases. Their performance is rooted in their exceptionally high surface areas, uniform microporosity, and the potential for specific interactions between the framework and gas molecules. uq.edu.aunih.govmdpi.com The ability to tune pore size and functionality allows for the selective adsorption of certain gases over others, a critical feature for separation technologies. nih.govresearchgate.net
Methane (B114726) (CH4), the primary component of natural gas, is a crucial energy source, and its efficient storage is a significant technological challenge. This compound-based MOFs are being explored as adsorbents for methane storage, aiming to provide higher storage capacities at lower pressures compared to traditional methods. nih.gov While specific data for this compound is part of a broader class, related copper dicarboxylate frameworks show promising results. For instance, microporous coordination polymers synthesized from copper salts and dicarboxylic acids demonstrate methane adsorption capacities comparable to some zeolites. researchgate.net
Research into various MOFs has highlighted the importance of framework design for maximizing methane uptake. researchgate.net Copper-based MOFs like HKUST-1 (also known as Cu-BTC) are frequently cited as benchmarks, with high working capacities for methane storage. nih.gov Studies on materials like copper terephthalate (B1205515) (Cu-BDC), which shares structural similarities with copper fumarate, have shown desirable methane adsorption capacities (up to 13.23 mmol/g) that approach targets set by the U.S. Department of Energy. The performance of these materials underscores the potential of copper dicarboxylate frameworks in adsorbed natural gas (ANG) technologies.
Table 1: Methane Adsorption in Selected Copper-Based MOFs This table presents data for structurally related copper-based MOFs to illustrate the potential of this class of materials, including this compound systems.
| Material | Pressure (bar) | Temperature (K) | Methane Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|---|
| Copper Terephthalate (Cu-BDC) | ~48 | 303.15 | 5.2 | researchgate.net |
| Copper Terephthalate (Cu-BDC) | <50 | 293 | 13.23 | |
| HKUST-1 (Cu-BTC) | 35 | 298 | ~9.5 (153 cm³/cm³) | nih.gov |
| MOF-519 (Aluminum-based) | 80 | 298 | ~14.3 (230 cm³/cm³) | nih.gov |
The adsorption of inert gases, particularly nitrogen (N2) at 77 K and argon (Ar) at 87 K, is a standard and essential technique for characterizing the textural properties of porous materials like this compound-based MOFs. nih.gov These measurements are fundamental to determining key parameters such as the BET (Brunauer-Emmett-Teller) specific surface area and the pore size distribution. rsc.organton-paar.com
Nitrogen adsorption has historically been the most common method. However, for certain materials, including MOFs with specific surface functionalities, argon is now recommended by IUPAC. anton-paar.com3p-instruments.com Argon, being a monoatomic and non-polar gas, avoids specific interactions with the framework that can occur with the quadrupole moment of nitrogen, providing a more accurate assessment of the physical pore structure. anton-paar.comresearchgate.net The adsorption isotherms of these inert gases reveal the microporous nature of the material, often showing steep uptake at low relative pressures, which is characteristic of materials with uniform, small pores. nih.gov In some advanced flexible frameworks, the adsorption behavior of N2 and O2 can differ, indicating that the framework's cavity design can influence pore opening and potentially enhance O2/N2 separation. researchgate.net
The capture of carbon dioxide (CO2) is a critical strategy for mitigating climate change, and this compound-based MOFs are promising candidates for this application. researchgate.net These materials can selectively adsorb CO2 due to favorable interactions between the gas molecules and the framework's pore surface, which can be enhanced by the presence of open metal sites or other functional groups. nih.gov
Research on copper dicarboxylate frameworks, such as copper terephthalate (Cu-BDC), has demonstrated significant CO2 adsorption capacities. nih.gov For example, one study reported a CO2 uptake of 16.72 mmol/g for a Cu-BDC material, highlighting its potential. The selectivity for CO2 over other gases like methane and nitrogen is a key performance metric. researchgate.netnih.gov For instance, a microporous copper MOF showed excellent CO2/CH4 and CO2/N2 selectivity values of 9 and 22, respectively, at 298 K. researchgate.net Furthermore, Cu/Zn catalysts supported on an aluminum fumarate MOF have been investigated for the hydrogenation of CO2, where the initial adsorption of CO2 on the support is a crucial step. mdpi.comup.ac.za These findings underscore the potential of fumarate-based frameworks in CO2 capture and subsequent conversion technologies. mdpi.comrsc.org
Table 2: Carbon Dioxide Adsorption in Copper-Based MOFs This table includes data for this compound and related analogues to demonstrate their performance in CO2 capture.
| Material | Temperature (K) | Pressure (bar) | CO₂ Adsorption Capacity | CO₂/N₂ Selectivity (IAST) | Reference |
|---|---|---|---|---|---|
| Microporous Cu-MOF | 273 | ~1 | 180 cm³/g (~8.0 mmol/g) | 22 | researchgate.net |
| Copper Terephthalate (Cu-BDC) | 293 | <50 | 16.72 mmol/g | - | |
| Copper Terephthalate (Cu-BDC) Nanosheets | 273 | ~1 | ~1.3 mmol/g | ~3.9 (vs CH₄) | nih.gov |
| Cu-BTC (Solvent-free synthesis) | 303 | 1 | 1.7 mmol/g | - | aaqr.org |
| Zirconium Fumarate (MOF-801) Analogue | 298 | ~1 | ~2.5 mmol/mmol | 41 | nih.gov |
The effectiveness of this compound-based materials in gas adsorption and separation is fundamentally governed by their microporosity and the precise control of pore size. uq.edu.au The presence of uniform micropores—pores with diameters less than 2 nanometers—provides a high surface area for gas molecules to adsorb. researchgate.net The synthesis strategy for these MOFs allows for the tuning of pore dimensions by carefully selecting the organic linkers and metal nodes, which is a key advantage over traditional porous materials like zeolites and activated carbons. nih.gov
The relationship between pore structure and adsorption capacity is direct; a larger pore volume and surface area generally lead to higher gas uptake. However, for separation applications, the pore size must be optimized to differentiate between gas molecules based on size (molecular sieving) or preferential interaction with the pore walls. nih.gov For example, a framework with narrow pores decorated with uncoordinated atoms can enhance selectivity for CO2 over CH4 and N2 due to stronger electrostatic interactions. researchgate.net Conversely, if pores are too large, the adsorption capacity can decrease due to a lower framework density and weaker interactions. researchgate.net Therefore, controlling the microporosity and pore architecture is a critical aspect of designing effective this compound-based adsorbents for specific gas separation tasks. rsc.org
Carbon Dioxide Adsorption and Capture
Catalytic Applications in Organic Transformations
Beyond gas separation, this compound-based materials, particularly MOFs, are emerging as versatile heterogeneous catalysts. mdpi.comberkeley.edu Their crystalline structure, high density of well-defined active sites (the copper nodes), and porous nature allow substrate molecules to access the catalytic centers, making them highly efficient for various organic reactions. acs.org
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper(II) complexes and MOFs have proven to be effective catalysts for the aerobic oxidation of alcohols, using environmentally benign molecular oxygen as the ultimate oxidant. nih.govrsc.org This process is particularly relevant for the oxidation of benzylic alcohols. mdpi.commdpi.com
In many systems, the catalytic activity of copper(II) is enhanced by the presence of a co-catalyst, such as the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical. mdpi.comosti.gov The Cu/TEMPO system can efficiently and selectively oxidize primary benzylic alcohols to their corresponding aldehydes with high yields, often under mild reaction conditions. rsc.orgmdpi.com For example, dinuclear copper(II) complexes have been shown to catalyze the aerobic oxidation of various benzyl (B1604629) alcohols to aldehydes with yields up to 99%. mdpi.com The reaction typically proceeds in an aqueous solution at a controlled temperature, and the catalytic system can be tailored by modifying the ligands around the copper center to optimize activity. mdpi.commdpi.comnih.gov The proposed mechanism often involves the formation of a copper(I) species, which is then re-oxidized to copper(II) by dioxygen, completing the catalytic cycle. mdpi.com
Table 3: Catalytic Aerobic Oxidation of Benzyl Alcohol Using Copper-Based Catalysts This table summarizes representative results for the oxidation of benzyl alcohol using various copper(II) catalyst systems, illustrating the potential of copper fumarate-based materials for such transformations.
| Catalyst System | Substrate | Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dinuclear Cu(II) Macrocyclic Complex / TEMPO | Benzyl alcohol | Air (1 atm) | 70 °C, 20 h, K₂CO₃(aq) | 99 | mdpi.com |
| [CuBr₂(bpy)] / TEMPO | Primary alcohols | O₂ | MeCN:H₂O, Base | High | rsc.org |
| Mononuclear Cu(II) Complex (1) / NaOCl | 4-methoxy benzyl alcohol | NaOCl | - | 91 | rsc.org |
| Cu(bpy)₂₂ / H₂O₂ | Benzyl alcohol | H₂O₂ | 20 °C, MeCN | High (Selective) | mdpi.com |
| Bifunctional Cu(II)-TEMPO Complex | Benzyl alcohol | O₂ | - | 84 | rsc.org |
Olefin Cyclopropanation by Carbene Transference
Copper complexes are well-regarded catalysts for the cyclopropanation of olefins through the transfer of a carbene group. This reaction is a powerful method for creating cyclopropane (B1198618) rings, which are significant structural motifs in many pharmaceuticals and natural products. The general mechanism involves the reaction of a diazo compound, such as ethyl diazoacetate (EDA), with a copper catalyst to form a metal-carbene intermediate. This intermediate then reacts with an olefin to form the cyclopropane product.
While direct studies specifying this compound as the primary catalyst are not prominent, related research provides insight into its potential role and context. In copper-catalyzed cyclopropanation reactions using EDA, the in-situ formed carbene can undergo self-condensation, leading to the formation of homocoupling byproducts, namely diethyl fumarate and diethyl maleate (B1232345). mdpi.comacs.org The presence of diethyl fumarate as a common byproduct underscores the stability of the fumarate structure within the reaction environment.
Research on various copper(II) complexes demonstrates their efficacy in this transformation. For instance, certain copper(II) Schiff base complexes have been shown to be active catalysts for the cyclopropanation of styrene (B11656) with EDA, achieving very high diastereoselectivity for the trans-product (greater than 98%). mdpi.comresearchgate.net These findings highlight the potential for designing new catalysts, and although not explicitly demonstrated for this compound, they suggest that the coordination environment provided by fumarate could influence catalytic activity and selectivity. mdpi.com The catalytic process is sensitive, and the choice of ligand and copper source (Cu(I) vs. Cu(II)) can significantly impact yield and selectivity. unimi.it
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a versatile and powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds. sioc-journal.cn The reaction typically involves the cross-coupling of arylboronic acids with amines, phenols, or thiols and is catalyzed by copper(II) complexes under mild conditions, often at room temperature and open to the air. nih.govorganic-chemistry.org This methodology presents a significant advantage over other coupling methods like the Buchwald-Hartwig reaction, which often requires more stringent, air-sensitive conditions and expensive palladium catalysts. organic-chemistry.orgbeilstein-journals.org
The generally accepted mechanism involves a copper(II) precatalyst that is reduced in situ to a Cu(I) species, although some systems may proceed through a Cu(II)/Cu(III) cycle. nih.govorganic-chemistry.org A key step is the re-oxidation of the copper catalyst back to its active state, a process often accomplished using atmospheric oxygen, which allows the use of catalytic amounts of copper. organic-chemistry.orgbeilstein-journals.org
A wide variety of copper(II) salts, most commonly copper(II) acetate, have been successfully employed as catalysts or precatalysts. nih.govorganic-chemistry.org While specific studies focusing on this compound are not widely reported, the success of other copper carboxylates suggests its potential applicability. The reaction has been extensively developed for a broad range of substrates, including the N-arylation of imidazoles and other heterocycles, demonstrating its importance in medicinal chemistry and materials science. sioc-journal.cnrsc.org The development of well-defined copper(II) complexes as catalysts is an active area of research aimed at improving reaction efficiency and scope. sioc-journal.cn
Degradation of Organic Dyes (e.g., Methylene (B1212753) Blue)
Copper(II) coordination polymers, particularly those constructed with fumarate ligands, have demonstrated significant potential as photocatalysts for the degradation of persistent organic dyes in wastewater. These materials can harness light energy to generate reactive oxygen species that break down complex dye molecules into simpler, less harmful compounds.
In one study, two isostructural copper(II) coordination polymers were synthesized hydrothermally using fumarate, among other reagents. These materials exhibited good photocatalytic activity for the degradation of both methylene blue (MB) and methyl orange under UV irradiation. The structural framework of these polymers, based on [Cu₂O] dimers, provides the active sites for the photocatalytic process.
The efficiency of dye degradation can be influenced by several factors, including the specific structure of the catalyst, the pH of the solution, and the presence of co-reagents like hydrogen peroxide (H₂O₂). For example, bimetallic metal-organic frameworks (MOFs) have shown high degradation efficiencies for MB, with some materials achieving up to 97.6% degradation in 120 minutes. rsc.org The redox potential of the dye relative to the band structure of the MOF is crucial; for instance, if the valence band potential of the catalyst is greater than the redox potential of MB, direct oxidation by photogenerated holes (h⁺) can occur. rsc.org The stability of these catalysts is also a key advantage, as they can often be recycled and reused multiple times with minimal loss of activity. bucea.edu.cn
Table 1: Photocatalytic Degradation of Methylene Blue (MB) by Various MOF-based Catalysts
| Catalyst | Dye | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
|---|---|---|---|---|---|
| Co/Ni-MOF (ML-3) | Methylene Blue | 97.8 | 120 | Visible Light | rsc.org |
| Co/Ni-MOF (DT-3) | Methylene Blue | 97.6 | 120 | Visible Light | rsc.org |
| MOF/CuWO₄ Composite | Methylene Blue | "Superior" vs Pure Components | N/A | LED Light | researchgate.net |
| 2%Cu/MIL-125-derived TiO₂ | Methylene Blue | ~79 | N/A | Visible Light | researchgate.net |
| Zn(II)-based MOF | Methylene Blue | ~95 | 180 | UV Light | bucea.edu.cn |
Electrochemical Properties and Electrocatalytic Applications
Materials based on this compound, especially metal-organic frameworks (MOFs), possess notable electrochemical properties that make them suitable for a range of electrocatalytic applications. The inherent porosity and high surface area of these MOFs, combined with the redox activity of the copper centers, are key to their function.
Carbon Dioxide Electroreduction to Hydrocarbons and Oxygenates
A significant application of copper-fumarate-based materials is in the electrochemical reduction of carbon dioxide (CO₂), a promising strategy for converting a greenhouse gas into valuable fuels and chemical feedstocks. nih.govrsc.org Researchers have developed bimetallic MOFs, specifically copper and zinc-promoted aluminum fumarate (Cu-Zn@Al-fum), that act as highly effective electrocatalysts. nih.govrsc.orgresearchgate.net
In this system, the Al-fumarate MOF serves as a robust and stable support that prevents the aggregation of the catalytic metal nanoparticles. rsc.org The catalysis proceeds via a cascade mechanism where different metal sites perform distinct roles: zinc sites are proposed to selectively reduce CO₂ to carbon monoxide (CO), which is then further reduced by the copper sites into hydrocarbons (methane, ethylene) and oxygenates (formic acid, ethanol). nih.govrsc.org This synergistic approach leads to higher efficiencies and a broader range of valuable multi-carbon products compared to single-metal catalysts. nih.gov
At an applied potential of -1.0 V versus a reversible hydrogen electrode (RHE), the Cu-Zn@Al-fum catalyst achieved a total Faradaic efficiency (FE) for CO₂ reduction products of 62%. nih.govrsc.org The ability to generate significant quantities of C₂ products like ethylene (B1197577) and ethanol (B145695) is particularly noteworthy, as these are high-value chemicals. nih.gov
Table 2: Faradaic Efficiency (FE) of Products from CO₂ Electroreduction using a Cu-Zn@Al-fumarate MOF Catalyst
| Product | Chemical Formula | Faradaic Efficiency (%) at -1.0 V vs. RHE | Reference |
|---|---|---|---|
| Total C₂H₄ and C₂H₅OH | C₂H₄ / C₂H₅OH | ~28 | nih.govrsc.org |
| Carbon Monoxide | CO | 27 | nih.gov |
| Formic Acid | HCOOH | 7 | nih.gov |
| Methane | CH₄ | Total FE for CH₄, C₂H₄, C₂H₅OH is ~34% | nih.gov |
| Ethylene | C₂H₄ | nih.gov | |
| Ethanol | C₂H₅OH | nih.gov | |
| Total CO₂ Reduction Products | - | 62 | nih.govrsc.org |
Cyclic Voltammetry and Controlled Potential Electrolysis of this compound Complexes
Cyclic voltammetry (CV) and controlled potential electrolysis (CPE) are fundamental electrochemical techniques used to investigate the redox behavior of metal complexes, including those containing copper(II). mdpi.combanglajol.info
Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time and measuring the resulting current. For a typical aqueous Cu(II) complex, a CV scan initiated in the negative direction shows a cathodic peak corresponding to the reduction of Cu(II) to a lower oxidation state, often Cu(0) in a two-electron process. mdpi.combanglajol.info Upon reversing the scan, an anodic peak appears, which corresponds to the stripping (oxidation) of the deposited metallic copper back to Cu(II). mdpi.combanglajol.info The peak potentials and currents provide information about the redox potentials, electron transfer kinetics (e.g., reversibility), and whether the process is diffusion-controlled. banglajol.inforesearchgate.net
Controlled Potential Electrolysis (CPE) is a bulk electrolysis technique where the working electrode is held at a constant potential sufficient to cause the complete reduction or oxidation of the species of interest. By integrating the current over the duration of the electrolysis, the total charge (Q) passed is obtained. According to Faraday's law (Q = nFN), this charge can be used to determine the number of electrons (n) transferred in the redox process, provided the initial number of moles (N) of the analyte is known. CPE is also used to study catalyst stability; for some copper complexes, the complex itself may decompose during electrolysis, depositing highly active Cu(0) or Cu₂O on the electrode surface, which then becomes the true catalyst. researchgate.net
Redox Behavior of Copper(II) Centers
The redox behavior of a copper center, specifically the potential of the Cu(II)/Cu(I) couple, is not an intrinsic constant but is highly "tunable" and exquisitely sensitive to its coordination environment. bris.ac.uknih.gov Two primary factors dictate this behavior: the geometry of the coordination sphere and the nature of the donor atoms in the ligands. bris.ac.uk
The Cu(I) ion has a d¹⁰ electron configuration and prefers a tetrahedral geometry, while the Cu(II) ion (d⁹) typically favors a square planar or tetragonally distorted octahedral geometry. bris.ac.uk Consequently, ligands that enforce a tetrahedral geometry around the metal center will stabilize the Cu(I) state, making the Cu(II)/Cu(I) redox potential more positive (i.e., making the Cu(II) species a stronger oxidant). Conversely, ligands that impose a square planar geometry stabilize the Cu(II) state, shifting the redox potential to more negative values. bris.ac.uknih.gov
The type of donor atom is also critical. Cu(I) is a "soft" acid and prefers to bind to "soft" bases like sulfur (e.g., from cysteine or methionine residues in proteins). bris.ac.uk Cu(II), being a harder acid, prefers "harder" bases like oxygen (from carboxylates like fumarate or water) or nitrogen. bris.ac.uknih.gov Therefore, a coordination environment rich in oxygen donors, such as that provided by the carboxylate groups of the fumarate ligand, would be expected to stabilize the Cu(II) oxidation state. This stabilization influences the potential required to reduce the copper center, which is a critical parameter for its catalytic applications. mdpi.com Formal redox potentials for Cu(II) complexes can range widely, from positive values for tetrahedral geometries to negative values for pseudo-octahedral geometries (vs. Ag/AgCl). nih.gov
Environmental Remediation through Adsorption of Organic Pollutants
This compound has been identified as a promising adsorbent for the removal of organic pollutants from aqueous environments. Its porous structure and chemical properties make it effective in capturing harmful substances, including pharmaceuticals that are increasingly detected in water systems. sci-hub.se
Adsorption of Pharmaceuticals (e.g., Phenacetin) in Aqueous Solutionsdoaj.org
Research has demonstrated the efficacy of this compound (CuFum) in the adsorption of the pharmaceutical compound phenacetin (B1679774) from water. doaj.orgresearchgate.net In one study, CuFum was synthesized and applied as an adsorbent to evaluate its capacity for phenacetin removal. doaj.org The study investigated several parameters influencing adsorption, including the initial pH of the solution, the contact time between the adsorbent and the pollutant, and the initial concentration of phenacetin. doaj.orgresearchgate.net
The findings indicated that the adsorption process is most effective in an acidic medium, with the maximum adsorption capacity achieved at a pH of 4. doaj.orgresearchgate.net The amount of phenacetin adsorbed by this compound was found to be 25.158 mg per gram of the adsorbent material. doaj.orgresearchgate.net The adsorption capacity was observed to increase as the initial concentration of phenacetin increased, which is attributed to a greater driving force for mass transfer from the solution to the surface of the adsorbent particles. researchgate.net Equilibrium of the adsorption process was reached after 80 minutes of contact time. doaj.orgresearchgate.net
| Parameter | Value |
|---|---|
| Adsorbent | This compound (CuFum) |
| Pollutant | Phenacetin |
| Maximum Adsorption Capacity (mg/g) | 25.158 |
| Optimal pH | 4 |
| Equilibrium Time (minutes) | 80 |
Adsorption Mechanism and Kinetic Studiesdoaj.org
The study of the adsorption mechanism of phenacetin onto this compound suggests the involvement of both physical and chemical adsorption processes (physisorption and chemisorption). doaj.orgresearchgate.net The interactions contributing to the adsorption are believed to include π-π interactions between the aromatic rings of the phenacetin molecules and the organic component of the this compound adsorbent. researchgate.net
Kinetic studies are crucial for understanding the rate of adsorption. For this compound, the adsorption kinetics of phenacetin were best described by the pseudo-second-order model. doaj.org This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. jcsp.org.pk
To model the equilibrium of adsorption, various isotherm models were tested. The Redlich-Peterson model provided the best fit for the experimental data for this compound, with a high coefficient of determination (R²) of 0.975. doaj.orgresearchgate.net The Redlich-Peterson isotherm is a hybrid model that incorporates features of both the Langmuir and Freundlich isotherms, making it applicable for a wide range of concentrations and suggesting a heterogeneous adsorption surface. doaj.org The results indicate that these materials have potential for use in the elimination of phenacetin from solutions. doaj.orgresearchgate.net
| Model Type | Model Name | Finding for this compound | Coefficient of Determination (R²) |
|---|---|---|---|
| Kinetic Model | Pseudo-second-order | Best describes the adsorption kinetics | N/A |
| Isotherm Model | Redlich-Peterson | Best fit for equilibrium data | 0.975 |
Biological Activity Studies
Copper(II) carboxylate complexes, a class of compounds that includes this compound, are of significant interest in bioinorganic chemistry. bohrium.comajol.info Research has shown that their biological activity can be influenced by the specific carboxylate and other coordinated ligands, with dinuclear complexes often exhibiting greater activity than their mononuclear counterparts. bohrium.comajol.info These complexes are explored for their potential as bioactive agents due to the redox activity of the copper(II) ion and its ability to interact with biomolecules. bohrium.com
DNA Interaction Studies of Copper(II) Carboxylate Complexesmdpi.com
The interaction of metal complexes with DNA is a fundamental aspect of their potential application in medicine. ajol.info Copper(II) carboxylate complexes have been extensively studied for their DNA binding abilities. bohrium.commdpi.com These interactions are typically investigated using techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. ajol.infobohrium.com
Studies on various copper(II) carboxylate complexes reveal that they can bind to DNA through different modes, including intercalation and groove binding. bohrium.comajol.info Intercalation involves the insertion of a part of the complex between the base pairs of the DNA double helix. ajol.info Groove binding, on the other hand, involves the complex fitting into the minor or major grooves of the DNA structure. nih.gov For instance, studies on certain dinuclear paddlewheel copper(II) complexes indicated a mixed-binding mode involving both partial intercalation and groove binding. bohrium.com The geometry of the copper(II) ion within the complex, often a square pyramidal or distorted square pyramidal structure, plays a key role in its ability to interact with biological receptors like DNA. bohrium.comnih.gov The binding affinity of these complexes to DNA is considered an important indicator of their potential biological importance. bohrium.com
Conclusion
Copper(II) fumarate (B1241708) is a versatile coordination polymer with a rich and diverse chemistry. The ability of the fumarate ligand to adopt various coordination modes, coupled with the influence of co-ligands, allows for the synthesis of a wide range of structures with distinct properties. Research into Copper(II) fumarate systems has revealed intriguing magnetic behaviors, including both antiferromagnetic and ferromagnetic coupling, and has highlighted their potential in catalysis, particularly for CO₂ conversion. The continued exploration of this and related dicarboxylate-bridged coordination polymers promises to yield new materials with tailored functionalities for a variety of applications.
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation Copper(II) Fumarate (B1241708) Materials for Specific Applications
The future of copper(II) fumarate materials lies in the ability to move beyond serendipitous discoveries toward the deliberate, rational design of structures with predetermined properties. This approach involves a deep understanding of structure-property relationships to tailor materials at the molecular level.
A key strategy is the in silico design of metal-organic frameworks (MOFs) before their synthesis. nih.gov For instance, computational studies have been used to design a MOF-74 analogue using 2,3-dihydroxyfumarate, a derivative of fumaric acid. nih.gov By using a smaller aliphatic ligand compared to traditional aromatic ones, this rationally designed framework exhibits a higher density of open metal sites, which is predicted to enhance volumetric hydrogen storage and improve carbon capture capabilities from wet flue gas streams. nih.gov This predictive power of dispersion-corrected density functional theory (DFT) calculations allows researchers to screen potential structures and forecast their performance, saving significant time and resources. nih.gov
Rational design also extends to controlling the reaction conditions to guide the self-assembly process. Factors such as the choice of solvent, temperature, pH, and the molar ratio of reactants are crucial in determining the final architecture of coordination polymers. ias.ac.in Research on related copper carboxylate systems demonstrates that these parameters can be fine-tuned to produce specific secondary building units (SBUs) and control the dimensionality of the resulting framework, from 1D chains to complex 3D networks. researchgate.netacs.org For example, the reaction of this compound with pyrazole (B372694) under solvothermal conditions can yield 2D coordination polymers. researchgate.net The ability to generalize the effects of these fundamental parameters is essential for the targeted synthesis of next-generation materials. acs.org
Furthermore, the introduction of ancillary ligands into the this compound system provides another avenue for rational design. Ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) can be incorporated to modify the coordination environment of the copper centers, influencing the magnetic properties and crystal packing of the resulting complexes. researchgate.netsioc-journal.cntandfonline.com This approach can lead to the creation of materials with unique structural motifs, such as binuclear complexes where fumarate acts as a bridging ligand. sioc-journal.cntandfonline.comtandfonline.com
Exploration of Novel Application Domains and Multifunctional Materials
While this compound and its derivatives have been explored for applications like gas storage, emerging research is unveiling their potential in entirely new and often multifunctional domains. researchgate.netoup.com These materials are no longer seen as passive frameworks but as active components in advanced technologies.
One of the most promising new applications is in electrocatalysis . Researchers have successfully incorporated copper and zinc nanoparticles into an aluminum-fumarate (Al-fum) MOF. rsc.org This multifunctional catalyst demonstrates a cascade effect where zinc promotes the reduction of CO2 to CO, and copper facilitates the subsequent reduction of CO to valuable hydrocarbons and oxygenates like methane (B114726), ethylene (B1197577), and ethanol (B145695). rsc.org The Al-fum MOF acts as a robust and chemically stable matrix that prevents the aggregation of the metal nanoparticles, enhancing the electrocatalyst's lifetime and efficiency. rsc.org
Another exciting frontier is the development of bifunctional nanozymes . A hexagonal prism-shaped this compound MOF has been shown to exhibit both laccase-like activity under alkaline conditions (pH 8) and peroxidase-like activity under acidic conditions (pH 4). rsc.org This pH-switchable dual-enzyme activity is a significant breakthrough, enabling the development of highly specific colorimetric sensors. The material was successfully used for the sensitive detection of epinephrine (B1671497) and glucose in human serum samples, showcasing its potential in biomedical diagnostics. rsc.org This work paves the way for the rational regulation of dual nanozymes for multifunctional applications under independent control. rsc.org
The magnetic properties of this compound-based materials are also a fertile ground for exploration. A novel 1D copper(II) polymer bridged by fumarate was found to exhibit dominant intrachain ferromagnetic interactions, a relatively rare phenomenon. acs.org In a different approach, copper(II) was incorporated into a hyperbranched polymer functionalized with fumaric acid residues, resulting in ferromagnetically coupled trinuclear copper clusters. acs.org Such materials could find applications in data storage, spintronics, and other magnetic technologies.
The table below summarizes the novel applications and multifunctional capabilities of materials based on this compound.
| Application Domain | Material System | Functionality | Key Findings |
| Electrocatalysis | Cu-Zn@Al-fumarate MOF | Multifunctional Catalyst | Achieved 62% Faradaic efficiency for CO2 reduction to CO, HCOOH, CH4, C2H4, and C2H5OH. rsc.org |
| Biomedical Sensing | Copper Fumarate MOF (Cu FMA) | Bifunctional Nanozyme | Exhibits pH-switchable laccase-like and peroxidase-like activity for colorimetric detection of epinephrine and glucose. rsc.org |
| Magnetic Materials | 1-D Fumarate-Bridged Cu(II) Polymer | Ferromagnetic Coupling | Shows dominant intrachain ferromagnetic interaction through a rare monoatomic bridging mode. acs.org |
| Gas Storage | Microporous this compound | Gas Adsorption | Possesses uniform micropores with methane adsorption capacity similar to zeolite 5A. researchgate.netoup.com |
Integration with Advanced Characterization and In-Situ Computational Methodologies
To fully realize the potential of rationally designed this compound materials, it is imperative to integrate advanced characterization techniques with sophisticated computational modeling. This synergy allows for a comprehensive understanding of the material's structure at the atomic level and how that structure dictates its function.
Advanced Characterization techniques are essential for elucidating the complex structures of these materials. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, coordination geometries of the copper centers, and the bridging modes of the fumarate ligand. ias.ac.insioc-journal.cnacs.org Studies have used this technique to reveal diverse structures, from 1D coordination polymers to discrete tetranuclear complexes. ias.ac.inacs.org Other critical techniques include:
Spectroscopy : FT-IR spectroscopy confirms the coordination of the fumarate carboxylate groups, while UV-Vis spectroscopy provides insights into the electronic environment of the Cu(II) centers. ias.ac.insioc-journal.cn
Magnetic Measurements : Temperature-dependent magnetic susceptibility and electron spin resonance (ESR) are crucial for characterizing the magnetic interactions (ferromagnetic or antiferromagnetic) between copper ions bridged by the fumarate ligand. researchgate.netacs.orgacs.org
Thermal Analysis : Thermogravimetric analysis (TGA) is used to determine the thermal stability of the frameworks and the presence of solvent molecules within the crystal lattice. researchgate.netacs.org
In-Situ and Computational Methodologies provide a dynamic and predictive understanding that complements static experimental data. The integration of computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of modern materials research. ias.ac.inacs.org
Structural and Electronic Analysis : DFT methods are used to optimize the molecular geometries of this compound complexes and compare them with experimental X-ray data. ias.ac.inacs.org These calculations can also determine the fractional contributions of different atomic groups to the molecular orbitals, providing a detailed picture of the electronic structure. ias.ac.in
Predicting Properties : Time-dependent DFT (TD-DFT) can be used to calculate and interpret the electronic absorption spectra of these complexes. ias.ac.in Quantum chemical computations are also employed to predict properties like nonlinear optical response. acs.org
In Silico Design : As mentioned previously, computational methods are at the heart of the rational design process. They allow for the simulation of gas adsorption properties and the prediction of framework stability before any experimental work is undertaken, guiding synthetic efforts toward the most promising candidates. nih.gov
The table below highlights the integration of these advanced methods in the study of this compound and related complexes.
| Research Focus | Experimental Techniques Used | Computational Methods Used | Reference |
| Structural & Electronic Characterization | Single-crystal X-ray diffraction, FT-IR, UV-Vis | DFT, TD-DFT | ias.ac.in |
| Magnetic Properties | ESR, Magnetic Susceptibility | Quantum-chemical calculations (DFT) | acs.org |
| Rational Design for Gas Storage | (Predicted) | Dispersion-corrected DFT | nih.gov |
| Crystal Packing & Optical Properties | SC-XRD, Spectroscopic characterization | Hirshfeld Surface Analysis (HSA), DFT | acs.org |
The future of this compound research will undoubtedly involve real-time, in-situ characterization during synthesis or catalysis, coupled with dynamic computational models. This will provide unprecedented insight into formation mechanisms and reaction pathways, enabling an even higher level of control and design for next-generation functional materials.
Q & A
Q. What are the recommended methods for synthesizing Copper(II) fumarate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification reactions using ionic liquid catalysts (e.g., HSO3-pmimHSO4). Key parameters include reaction temperature, molar ratios of reactants, and catalyst dosage. Optimization can be achieved using response surface methodology (RSM) and Box-Behnken experimental design to maximize yield and purity. Factors such as reaction time and temperature should be systematically varied to identify optimal conditions .
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound, and what key data should be reported?
- X-ray diffraction (XRD): Essential for determining crystal structure, including unit cell parameters, coordination geometry, and hydrogen bonding networks (e.g., tetraaqua(4,4’-bipyridine) complexes) .
- Thermal analysis: Provides data on decomposition temperatures and stability. Compare results with reference standards to confirm purity .
- Spectrophotometry: Use reagents like 5-(phenylazo)-4,6-dihydroxyphenylalanine (PDMP) to quantify trace copper ions via complexation, reporting molar absorptivity and detection limits .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.
- Ensure adequate ventilation to avoid inhalation of dust or vapors.
- Store in locked, dry environments away from incompatible substances.
- Follow disposal guidelines for heavy metal contaminants .
Advanced Research Questions
Q. How does the crystal structure of this compound complexes influence their physicochemical properties and reactivity?
The coordination environment (e.g., tetraaqua complexes with 4,4’-bipyridine ligands) dictates properties like solubility, thermal stability, and catalytic activity. Hydrogen bonding between water molecules and fumarate anions enhances structural rigidity, while ligand geometry affects redox behavior. Detailed XRD analyses and bond-length comparisons are critical for structure-property correlations .
Q. What methodological considerations are essential when analyzing this compound in biological or environmental systems to avoid matrix interference?
- Mass spectrometry (MS): Employ high-resolution MS for specificity, particularly in detecting fumarate derivatives (e.g., diethylhexyl fumarate) in complex matrices like water samples.
- Validation: Use authentic standards and isotopic labeling to confirm compound identity and biological activity.
- Controls: Include negative controls to rule out nonspecific interactions, especially in studies assessing endocrine-disrupting effects .
Q. How can researchers resolve contradictions in experimental data regarding this compound’s stability under varying pH or temperature conditions?
- Systematic thermal analysis: Conduct thermogravimetric (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres to assess decomposition pathways.
- Meta-analysis: Apply statistical methods used in pharmacological safety studies (e.g., risk difference calculations, confidence intervals) to evaluate variability across datasets. For example, discrepancies in stability data can be addressed by aggregating results from multiple studies and identifying confounding variables (e.g., hydration state, impurities) .
Q. What advanced strategies can improve the catalytic efficiency of this compound in organic transformations?
- Ligand modification: Introduce chelating ligands (e.g., bipyridine) to enhance redox activity and substrate binding.
- Hybrid materials: Incorporate this compound into metal-organic frameworks (MOFs) to increase surface area and reactivity.
- Kinetic studies: Monitor reaction progress using in-situ techniques like FTIR or NMR to optimize turnover rates .
Methodological Guidelines
- Experimental reporting: Follow IUPAC guidelines for compound naming and characterization. Include detailed synthesis protocols, spectroscopic validation (e.g., UV-Vis, XRD), and statistical analysis of reproducibility .
- Biological assays: For toxicity studies, use established renal function markers (e.g., creatinine clearance) and compare with baseline data, as demonstrated in tenofovir disoproxil fumarate safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
